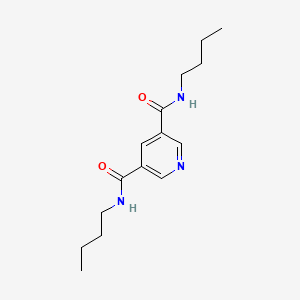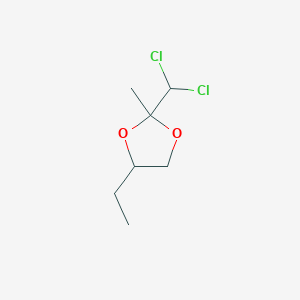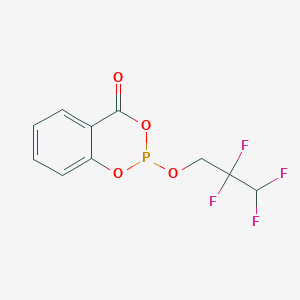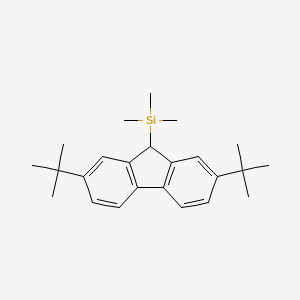![molecular formula C20H22N4O2 B14273593 3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol CAS No. 130839-21-3](/img/structure/B14273593.png)
3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes two indole rings connected by an ether linkage and substituted with aminoethyl groups. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole precursor, which is then functionalized with aminoethyl groups. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods like the Bartoli indole synthesis.
Ether Linkage Formation: The two indole rings are connected via an ether bond, often using a nucleophilic substitution reaction.
Aminoethyl Substitution:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:
Catalyst Selection: Using efficient catalysts to increase yield and reduce reaction time.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.
Purification: Employing techniques like crystallization, chromatography, and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the indole rings or the aminoethyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
科学的研究の応用
3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a neurotransmitter analog and its interactions with biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, influencing neurotransmission and other physiological processes. The compound’s structure allows it to bind to receptor sites, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Serotonin (5-Hydroxytryptamine): A well-known neurotransmitter with a similar indole structure.
Tryptamine: Another indole derivative with biological activity.
Melatonin: A hormone with an indole core, involved in regulating sleep-wake cycles.
Uniqueness
3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol is unique due to its dual indole structure connected by an ether linkage and the presence of aminoethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
130839-21-3 |
|---|---|
分子式 |
C20H22N4O2 |
分子量 |
350.4 g/mol |
IUPAC名 |
3-(2-aminoethyl)-4-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]-1H-indol-5-ol |
InChI |
InChI=1S/C20H22N4O2/c21-7-5-12-10-23-16-2-1-14(9-15(12)16)26-20-18(25)4-3-17-19(20)13(6-8-22)11-24-17/h1-4,9-11,23-25H,5-8,21-22H2 |
InChIキー |
ZRRSDPPRVSCKQR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1OC3=C(C=CC4=C3C(=CN4)CCN)O)C(=CN2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine](/img/structure/B14273518.png)

![2,2'-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene]](/img/structure/B14273526.png)
![Phosphonic acid, [amino(2-bromophenyl)methyl]-](/img/structure/B14273533.png)
![2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate](/img/structure/B14273534.png)


![N-Methyl-2-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]ethan-1-amine](/img/structure/B14273546.png)
![6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one](/img/structure/B14273557.png)
![Bicyclo[4.2.0]octa-1(8),6-diene](/img/structure/B14273562.png)

![N-[3-(Diethylamino)propyl]octanamide](/img/structure/B14273575.png)

